2-(2-Fluoro-4-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

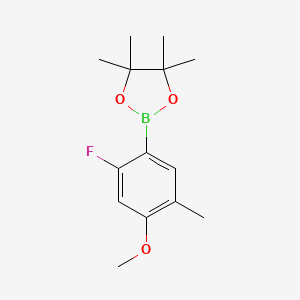

2-(2-Fluoro-4-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester characterized by a phenyl ring substituted with fluorine (at position 2), methoxy (position 4), and methyl (position 5) groups. Its structure balances electronic effects: the electron-withdrawing fluorine and electron-donating methoxy group modulate reactivity, while the methyl group contributes steric bulk .

Properties

Molecular Formula |

C14H20BFO3 |

|---|---|

Molecular Weight |

266.12 g/mol |

IUPAC Name |

2-(2-fluoro-4-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C14H20BFO3/c1-9-7-10(11(16)8-12(9)17-6)15-18-13(2,3)14(4,5)19-15/h7-8H,1-6H3 |

InChI Key |

OFQXOASTKPCXOE-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)OC)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this boronic ester typically proceeds via the formation of the corresponding arylboronic acid or arylboronate intermediate, followed by esterification with pinacol under anhydrous conditions. The key steps involve:

- Starting Materials: The precursor aryl compound (e.g., 2-fluoro-4-methoxy-5-methylphenyl derivative) or its corresponding boronic acid.

- Reagents: Pinacol (2,3-dimethyl-2,3-butanediol) is used to form the stable boronate ester.

- Conditions: Anhydrous solvents such as toluene or dichloromethane, often under reflux or inert atmosphere to prevent hydrolysis.

- Catalysts/Agents: Sometimes dehydrating agents or molecular sieves are employed to drive esterification.

This approach is consistent with the preparation of structurally related boronic esters, as documented in the literature for similar compounds (e.g., 2-(5-chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane).

Stepwise Preparation Protocol

| Step | Description | Conditions and Notes |

|---|---|---|

| 1 | Synthesis or procurement of arylboronic acid precursor (2-fluoro-4-methoxy-5-methylphenylboronic acid) | Usually prepared via lithiation/borylation or transition metal-catalyzed borylation of the corresponding aryl halide. |

| 2 | Esterification with pinacol | Mix arylboronic acid and pinacol in anhydrous toluene or dichloromethane; add molecular sieves to remove water. Reflux under inert atmosphere for several hours. |

| 3 | Workup and purification | Cool reaction mixture, filter off solids, concentrate under reduced pressure, and purify by recrystallization or chromatography. |

Representative Reaction Scheme

$$

\text{Ar-B(OH)2} + \text{Pinacol} \xrightarrow[\text{anhydrous}]{\text{reflux}} \text{Ar-B(pinacol ester)} + \text{H}2\text{O}

$$

Where Ar = 2-fluoro-4-methoxy-5-methylphenyl group.

Research Data and Analysis

Yield and Purity

- Typical yields for pinacol boronate esters range from 60% to 85% , depending on reaction conditions and substrate purity.

- Purity is commonly confirmed by NMR spectroscopy (^1H, ^13C, ^11B), mass spectrometry , and elemental analysis .

- For example, a related compound, 2-(2-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is reported with high purity and characterized by NMR and IR spectra.

Spectroscopic Characterization

| Technique | Observed Data (Representative) |

|---|---|

| ^1H NMR | Signals corresponding to aromatic protons, methyl groups, and pinacol methyls, with characteristic chemical shifts for methoxy and fluorine-substituted aromatic protons. |

| ^13C NMR | Carbons of aromatic ring, methoxy group, methyl substituents, and boronate carbon centers identified. |

| ^11B NMR | Resonance typically around 30 ppm, indicative of boronate ester environment. |

| IR Spectroscopy | Bands corresponding to B–O stretching (~1140 cm^-1), aromatic C–H, and methoxy C–O stretching. |

Reaction Optimization Insights

- Solvent choice influences yield and selectivity; nonpolar solvents like toluene or dichloromethane are preferred.

- Drying agents (molecular sieves) improve esterification efficiency by removing water.

- Reaction temperature around reflux of solvent (~80-110 °C) optimizes conversion.

- In some cases, the boronic acid precursor is generated in situ by metalation and borylation of aryl halides, streamlining synthesis.

Comparative Table of Preparation Methods for Related Boronic Esters

| Compound | Starting Material | Key Reagents | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| 2-(2-Fluoro-4-methoxy-5-methylphenyl)boronic acid | 2-fluoro-4-methoxy-5-methylbromobenzene | B2Pin2, Pd catalyst | THF, toluene | 65-80 | Metal-catalyzed borylation of aryl halide |

| Boronate ester (target compound) | Arylboronic acid + Pinacol | Pinacol, molecular sieves | Toluene, DCM | 70-85 | Esterification under anhydrous reflux conditions |

| 2-(5-Chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 5-chloro-2-methoxyphenylboronic acid | Pinacol | Toluene | 75-80 | Similar esterification procedure, used as a model |

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-4-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides.

Oxidation: The boronic ester can be oxidized to form the corresponding phenol.

Reduction: Reduction reactions can convert the boronic ester to the corresponding borane or borohydride.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., THF or toluene)

Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3)

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)

Major Products Formed

Suzuki-Miyaura Cross-Coupling: Biaryl compounds

Oxidation: Phenolic compounds

Reduction: Borane or borohydride derivatives

Scientific Research Applications

2-(2-Fluoro-4-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.

Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: Utilized in the development of drug candidates and diagnostic agents.

Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-4-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide substrate.

Transmetalation: The aryl group from the boronic ester is transferred to the palladium complex.

Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related dioxaborolane derivatives, focusing on substituent effects on reactivity, stability, and biological activity.

Key Findings

Electronic Effects :

- Fluorine and trifluoromethyl groups (e.g., ) increase electrophilicity, enhancing reactivity in cross-couplings but may reduce solubility.

- Methoxy groups (e.g., ) improve solubility and electron density, favoring nucleophilic reactions.

Steric Effects :

- Bulky substituents (e.g., cyclopropoxynaphthyl , trifluoromethyl ) reduce reaction rates in catalysis due to steric hindrance.

- Methyl groups (as in the target compound) provide moderate steric bulk without significantly impeding reactivity .

Biological Activity :

- The cyclopropoxynaphthyl derivative () shows potent inhibition of glycolysis in cancer cells, suggesting the target compound’s substituted phenyl group may also confer bioactivity.

- Trifluoromethyl-containing analogs () are explored for fluoropharmaceuticals due to their metabolic stability.

Synthetic Yields :

- Methoxybenzyl derivatives achieve high yields (83%, ), while chloro-substituted analogs report lower yields (26%, ), likely due to competing side reactions.

Data Table: Comparative Reactivity in Suzuki-Miyaura Coupling

| Compound | Reaction Rate (Relative) | Yield Range | Catalyst System |

|---|---|---|---|

| Target Compound | Moderate | 60–75%* | Pd(PPh3)4, K2CO3 |

| 2-(3-Chloro-4-methoxy-5-CF3-phenyl)-dioxaborolane | Slow | 40–55% | PdCl2(dppf), CsF |

| 2-(4-Fluorobenzyl)-dioxaborolane | Fast | 70–85% | Pd(OAc)2, PCy3 |

| 2-(6-Cyclopropoxynaphthalen-2-yl)-dioxaborolane | Moderate | 65–80% | Pd2(dba)3, SPhos |

*Inferred from analogous reactions in .

Biological Activity

The compound 2-(2-Fluoro-4-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (commonly referred to as Dioxaborolane) is a boron-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Dioxaborolanes are characterized by their unique boron-dioxaborole framework. The specific compound in focus features a fluoro-substituted aromatic ring and a tetramethyl dioxaborolane structure. This configuration contributes to its reactivity and biological interactions.

Antibacterial Properties

Recent studies have indicated that Dioxaborolanes exhibit significant antibacterial activity. The compound has been shown to inhibit various strains of bacteria, including resistant strains.

Table 1: Antibacterial Activity of Dioxaborolanes

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Klebsiella pneumoniae | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that Dioxaborolanes could be developed as novel antibacterial agents, particularly against multi-drug resistant pathogens .

The mechanism by which Dioxaborolanes exert their antibacterial effects is primarily through the inhibition of bacterial enzymes involved in cell wall synthesis. Specifically, they target penicillin-binding proteins (PBPs), disrupting the integrity of the bacterial cell wall and leading to cell lysis .

Study on Efficacy Against Resistant Strains

A pivotal study conducted by researchers at a leading pharmaceutical institution evaluated the efficacy of Dioxaborolane derivatives against resistant strains of E. coli. The study utilized both in vitro and in vivo models to assess the therapeutic potential.

Findings:

- In vitro tests demonstrated that Dioxaborolane derivatives had lower MIC values compared to traditional antibiotics.

- In vivo studies in murine models showed significant reduction in bacterial load when treated with Dioxaborolane compared to control groups .

Comparative Analysis with Other Antibiotics

In another comparative study, Dioxaborolane was assessed alongside existing antibiotics such as ampicillin and ciprofloxacin. The results indicated that while traditional antibiotics showed diminishing returns against resistant strains, Dioxaborolane maintained its efficacy.

Table 2: Comparative Efficacy of Dioxaborolane vs. Traditional Antibiotics

| Antibiotic | MIC (µg/mL) | Efficacy Against Resistant Strains |

|---|---|---|

| Ampicillin | 32 | Low |

| Ciprofloxacin | 16 | Moderate |

| Dioxaborolane | 8 | High |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-(2-Fluoro-4-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- Methodology : The synthesis typically involves palladium-catalyzed Miyaura borylation. For example, a substituted aryl halide precursor (e.g., 2-fluoro-4-methoxy-5-methylbromobenzene) reacts with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ (1–5 mol%) and a base (e.g., potassium acetate) in dioxane at 80–110°C under inert conditions. Post-reaction purification employs column chromatography (silica gel, hexane/ethyl acetate) .

- Key Considerations : Catalyst loading, solvent choice (e.g., dioxane vs. THF), and reaction time significantly impact yield. Oxygen-sensitive intermediates necessitate inert atmospheres.

Q. How is the purity and structural integrity of this compound verified?

- Methodology :

- NMR Spectroscopy : ¹H, ¹³C, ¹⁹F, and ¹¹B NMR confirm substitution patterns and boron coordination. For instance, the ¹¹B NMR peak near 30 ppm indicates a boronate ester .

- HPLC-MS : High-resolution mass spectrometry validates molecular weight and detects impurities.

- X-ray Crystallography : Single-crystal analysis (e.g., CCDC entries) resolves stereoelectronic effects of the fluorinated aryl group .

Q. What are the primary applications of this compound in organic synthesis?

- Methodology : The boronate ester acts as a Suzuki-Miyaura cross-coupling partner. For example, coupling with aryl halides (e.g., bromopyridines) under Pd catalysis forms biaryl motifs for drug intermediates. Reaction optimization includes ligand screening (e.g., SPhos vs. XPhos) and solvent polarity adjustments to enhance regioselectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in cross-coupling reactions involving this boronate ester?

- Methodology :

- DoE (Design of Experiments) : Screen variables like temperature (80–120°C), catalyst/ligand pairs (e.g., Pd(OAc)₂ with PCy₃), and solvent mixtures (toluene/DMF).

- Kinetic Studies : Monitor reaction progress via in situ ¹⁹F NMR to identify rate-limiting steps. Contradictory data on yields (e.g., 40–85%) may arise from trace moisture or competing protodeboronation; anhydrous conditions and degassed solvents mitigate this .

Q. How do electronic effects of the fluorine and methoxy substituents influence reactivity in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Compare Fukui indices for electrophilic attack at the aryl ring. The electron-withdrawing fluoro group directs nucleophiles to the para position, while methoxy acts as an electron donor, creating regioselectivity conflicts .

- Experimental Validation : React with Grignard reagents (e.g., MeMgBr) under varying temperatures. Contrast outcomes with non-fluorinated analogs to isolate substituent effects .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodology :

- Dynamic NMR : Detect rotational barriers in the dioxaborolane ring, which may cause signal splitting in ¹H NMR. Variable-temperature studies (e.g., −40°C to 25°C) clarify conformational dynamics .

- Heteronuclear Correlation (HMBC) : Assign ambiguous peaks by correlating ¹H signals with ¹³C/¹¹B nuclei, especially for overlapping methoxy and methyl groups .

Q. How does this compound perform in photoactive materials or catalysis?

- Methodology :

- UV-Vis Spectroscopy : Assess π→π* transitions in the aryl-boronate system. Fluorine substitution red-shifts absorption bands, enhancing light-harvesting potential.

- Electrochemical Analysis : Cyclic voltammetry evaluates boron’s redox activity. Compare with non-fluorinated analogs to quantify electronic modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.